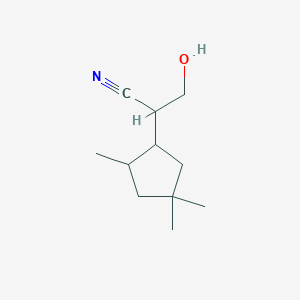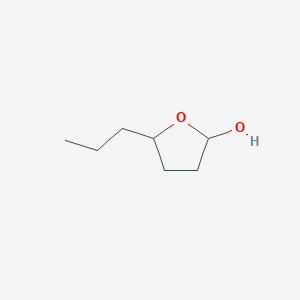
Methyl5-isothiocyanato-2-methoxybenzoate
Vue d'ensemble
Description
Methyl5-isothiocyanato-2-methoxybenzoate is an organic compound with the molecular formula C10H9NO3S It is a derivative of benzoic acid, featuring an isothiocyanate group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-isothiocyanato-2-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid methyl ester.
Isothiocyanation: The introduction of the isothiocyanate group is achieved through a reaction with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Automation: Automated systems are employed for precise control of reaction parameters.
Purification: Industrial-scale purification techniques, such as large-scale chromatography, are used to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl5-isothiocyanato-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Mild oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Applications De Recherche Scientifique
Methyl5-isothiocyanato-2-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl5-isothiocyanato-2-methoxybenzoate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The compound’s effects are mediated through interactions with specific molecular targets and pathways, which are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoic Acid: Lacks the isothiocyanate group but shares the methoxybenzoic acid core.
Methyl 2-Methoxybenzoate: Similar structure but without the isothiocyanate group.
5-Methoxy-2-[(trimethylsilyl)oxy]-benzoic Acid Trimethylsilyl Ester: Contains a trimethylsilyl group instead of an isothiocyanate group.
Propriétés
Formule moléculaire |
C10H9NO3S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
methyl 5-isothiocyanato-2-methoxybenzoate |
InChI |
InChI=1S/C10H9NO3S/c1-13-9-4-3-7(11-6-15)5-8(9)10(12)14-2/h3-5H,1-2H3 |
Clé InChI |
RWTUCLUUHRGBDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=C=S)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Isopropylamino-ethyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B8438252.png)










![6,7-Dihydro-5H-cyclopenta[c]pyridine-3-carbaldehyde](/img/structure/B8438329.png)
